3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique structure combining a fluorophenyl group, a pyridinyl group, and an imidazo[4,5-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-fluoroaniline and 4-pyridinecarboxaldehyde can be used, followed by cyclization with suitable reagents to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-5-(pyridin-4-yl)phenyl)pyridine: This compound shares a similar pyridinyl group but differs in the presence of a bromophenyl group instead of a fluorophenyl group.
5-Amino-3-(4-fluorophenyl)-1H-pyrazole: This compound also contains a fluorophenyl group but has a pyrazole ring instead of an imidazo[4,5-b]pyridine core.
Uniqueness
3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific combination of a fluorophenyl group, a pyridinyl group, and an imidazo[4,5-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H11FN4 |
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Molecular Weight |
290.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-pyridin-4-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H11FN4/c18-13-3-5-14(6-4-13)22-16(12-7-10-19-11-8-12)21-15-2-1-9-20-17(15)22/h1-11H |
InChI Key |
QBSZCBCPDCJOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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